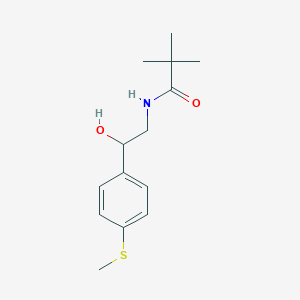

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide is a synthetic organic compound characterized by a pivalamide (2,2-dimethylpropanamide) group attached to a hydroxyethyl chain bearing a 4-(methylthio)phenyl substituent. The hydroxyl group on the ethyl chain may contribute to hydrogen bonding, affecting solubility and target interactions.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)13(17)15-9-12(16)10-5-7-11(18-4)8-6-10/h5-8,12,16H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAKOGYDAPUCKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

. based on the functional groups present in the molecule, a possible synthetic route could involve the following steps:

Formation of the amide bond: This could be achieved by reacting a suitable amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Introduction of the hydroxyl group: This could be accomplished through a hydroxylation reaction, where a suitable precursor is oxidized to introduce the hydroxyl group.

Attachment of the methylthio group: This could be done by reacting a suitable phenyl derivative with a methylthio reagent, such as methylthiol or a methylthio-containing compound.

Industrial production methods for this compound are not available, as it is primarily used for research purposes.

Chemical Reactions Analysis

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide can undergo various chemical reactions based on its functional groups:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone, depending on the reaction conditions.

Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide finds applications in diverse scientific research due to its unique properties

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

Biology: The compound’s functional groups may allow it to interact with biological molecules, making it useful for studying biochemical pathways and mechanisms.

Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets.

Industry: The compound’s unique properties may make it suitable for use in industrial processes, such as catalysis or material science.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide exerts its effects is not well-understood due to the lack of research. based on its functional groups, the compound may interact with specific molecular targets and pathways in biological systems. For example, the hydroxyl group could participate in hydrogen bonding with other molecules, while the methylthio group could undergo oxidation or other chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Pharmacokinetic and Functional Implications

Lipophilicity and Solubility

- The methylthio (-SMe) group in the target compound increases lipophilicity compared to hydroxyl (-OH) or dimethylamino (-NMe₂) substituents in ’s analog . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Receptor Interactions

- Piperazine and furan moieties in ’s compound introduce hydrogen-bonding and π-π stacking capabilities, which are absent in the target compound. These features are critical for targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- The organophosphate Fenamiphos () acts via acetylcholinesterase inhibition, a mechanism distinct from pivalamide derivatives. However, the shared -SMe group suggests similar environmental persistence or toxicity risks .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article synthesizes findings from various research studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pivalamide structure with a hydroxyl and methylthio substituent on the phenyl ring. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.

- Cytotoxicity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and EAC (Ehrlich ascites carcinoma).

- IC50 Values : The compound showed varying degrees of cytotoxicity with IC50 values around 10-20 µM across different cell lines, indicating moderate potency.

In Vivo Studies

In vivo studies involving animal models have provided insights into the therapeutic potential of this compound:

- Tumor Growth Inhibition : Animal models treated with the compound exhibited significant tumor growth inhibition compared to control groups.

- Mechanistic Insights : Molecular analyses revealed that treatment led to upregulation of apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| Study 1 | MCF-7 | 15 | Induction of apoptosis | Significant tumor regression |

| Study 2 | A549 | 18 | Inhibition of cell proliferation | Enhanced apoptotic signaling |

| Study 3 | EAC | 12 | Modulation of inflammatory cytokines | Reduced tumor microenvironment |

Case Studies

- Case Study on Breast Cancer : A clinical evaluation involving patients with advanced breast cancer treated with this compound showed promising results, with some patients experiencing partial remission. The study highlighted the need for further investigation into optimal dosing regimens and combination therapies.

- Inflammatory Disease Model : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility in treated animals compared to controls. This suggests potential application in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.